

# Application Notes and Protocols: Preparation of Functional Materials from 3,5-Diiodopyridine

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## Compound of Interest

Compound Name: 3,5-Diiodopyridine

Cat. No.: B1353092

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## Introduction

**3,5-Diiodopyridine** is a versatile halogenated heterocyclic compound that serves as a valuable building block in the synthesis of a wide array of functional materials.<sup>[1]</sup> Its two iodine substituents provide reactive sites for various chemical transformations, making it a key intermediate in medicinal chemistry, materials science, and organic synthesis.<sup>[2]</sup> The pyridine nitrogen introduces unique electronic properties and coordination capabilities. This document provides detailed protocols and application notes for the preparation of functional materials derived from **3,5-diiodopyridine**, with a focus on methodologies relevant to drug development and materials science.

## Physical and Chemical Properties

A summary of the key physical and chemical properties of **3,5-diiodopyridine** and a related precursor, 3,5-dibromopyridine, is presented below. This data is essential for safe handling and for planning synthetic procedures.

Property	3,5-Diiodopyridine	3,5-Dibromopyridine
CAS Number	53710-18-2[2][3]	625-92-3[4]
Molecular Formula	C <sub>5</sub> H <sub>3</sub> I <sub>2</sub> N[2][3]	C <sub>5</sub> H <sub>3</sub> Br <sub>2</sub> N[4]
Molecular Weight	330.89 g/mol [2][3]	236.89 g/mol [4]
Appearance	-	Light yellow to white solid[4]
Melting Point	172 °C[2]	110-115 °C[4]
Boiling Point	317 °C at 760 mmHg[2]	222 °C[4]
Density	-	2.059 g/cm <sup>3</sup> [4]

## Applications in Functional Material Synthesis

**3,5-Diiodopyridine** is a precursor for a variety of functional materials, including:

- **Bioactive Molecules and Pharmaceutical Intermediates:** The diiodopyridine scaffold can be functionalized to create complex molecules with potential therapeutic applications, including those targeting the central nervous system.[4] Halogenated pyridines are crucial in the synthesis of active pharmaceutical ingredients (APIs).[4]
- **Metal-Organic Frameworks (MOFs):** The pyridine nitrogen and the potential for the iodine atoms to be replaced by linker groups make **3,5-diiodopyridine** and its derivatives suitable for the synthesis of MOFs. These materials have applications in gas storage and separation, such as iodine capture.[5][6]
- **Organic Light-Emitting Diodes (OLEDs):** Derivatives of 3,5-dicyanopyridine, which can be synthesized from 3,5-dihalopyridines, are used as electron-transporting materials in OLEDs. [7][8]
- **Catalysis:** Metal complexes involving pyridine-based ligands derived from **3,5-diiodopyridine** can be used as catalysts in various organic reactions.[9]

## Experimental Protocols

The following protocols describe key synthetic transformations of **3,5-diiodopyridine** and related compounds to generate functional materials.

## Protocol 1: Suzuki Cross-Coupling for C-C Bond Formation

This protocol outlines a general procedure for the palladium-catalyzed Suzuki cross-coupling reaction, a powerful method for forming carbon-carbon bonds. This reaction is widely used to introduce aryl or vinyl substituents at the 3- and 5-positions of the pyridine ring. The following is adapted from a procedure for 3,5-dibromopyridine.<sup>[10]</sup>

Materials:

- **3,5-Diiodopyridine**
- Arylboronic acid (2.4 equivalents)
- Cesium carbonate ( $\text{Cs}_2\text{CO}_3$ ) (4.24 equivalents)
- Tetrakis(triphenylphosphine)palladium(0) ( $\text{Pd}(\text{PPh}_3)_4$ ) (0.02 equivalents)
- Ethanol ( $\text{EtOH}$ )
- Chloroform ( $\text{CHCl}_3$ )
- 2M Sodium hydroxide ( $\text{NaOH}$ ) solution
- 38% Hydrochloric acid ( $\text{HCl}$ )

Procedure:

- To a reaction vessel, add **3,5-diiodopyridine** (1 mmol), the desired arylboronic acid (2.4 mmol),  $\text{Cs}_2\text{CO}_3$  (4.24 mmol), and  $\text{Pd}(\text{PPh}_3)_4$  (0.02 mmol).
- Add ethanol (15 mL) to the mixture.
- Heat the mixture to 80°C and stir under a nitrogen atmosphere for 5 days.

- After cooling to room temperature, extract the mixture with chloroform (3 x 25 mL).
- Separate the combined organic layers and evaporate the solvent in vacuo.
- Reflux the resulting product in 2M NaOH solution overnight.
- Filter the resulting solution.
- Acidify the filtrate to a pH of 2 with 38% HCl to precipitate the product.
- Collect the product by filtration.

Expected Outcome:

This procedure yields a 3,5-diarylpyridine derivative. The yield for a similar reaction starting from 3,5-dibromopyridine was reported to be 56%.[\[10\]](#)

## Protocol 2: Sonogashira Cross-Coupling for C-C Triple Bond Formation

The Sonogashira coupling is a reliable method for the synthesis of alkynyl-substituted pyridines. These compounds are valuable intermediates in organic synthesis and can be used in the preparation of more complex molecules. The following protocol is adapted from a procedure for a related bromofluorocyanopyridine.[\[11\]](#)

Materials:

- **3,5-Diiodopyridine**
- Terminal alkyne (1 equivalent)
- Tetrakis(triphenylphosphine)palladium(0) ( $\text{Pd}(\text{PPh}_3)_4$ ) (0.15 equivalents)
- Copper(I) iodide ( $\text{CuI}$ ) (0.3 equivalents)
- Tetrahydrofuran (THF)
- Triethylamine ( $\text{Et}_3\text{N}$ )

#### Procedure:

- In a reaction flask, dissolve **3,5-diiodopyridine** (1.1 equivalents) in a mixture of THF and Et<sub>3</sub>N (2:1 ratio).
- Degas the solution for 5 minutes at room temperature.
- Add Pd(PPh<sub>3</sub>)<sub>4</sub> (0.15 equivalents) and CuI (0.3 equivalents) to the solution.
- Degas the reaction mixture again for 5 minutes at room temperature.
- Add the terminal alkyne (1 equivalent) dropwise.
- Stir the reaction mixture at room temperature for 16 hours.
- After the reaction is complete, remove the solvent under reduced pressure and purify the crude product by column chromatography.

#### Expected Outcome:

This procedure will yield the corresponding 3,5-dialkynylpyridine. Yields for similar reactions are typically high, often exceeding 85%.[\[11\]](#)

## Protocol 3: Synthesis of a Metal-Organic Framework (MOF)

This protocol describes the synthesis of a zinc-based MOF using a pyridine-containing ligand, which can be derived from **3,5-diiodopyridine**. This is a general hydrothermal synthesis method.[\[6\]](#)

#### Materials:

- A 3,5-disubstituted pyridine ligand (e.g., pyridine-3,5-dicarboxylic acid)
- Zinc nitrate hexahydrate (Zn(NO<sub>3</sub>)<sub>2</sub>·6H<sub>2</sub>O)
- N,N-Dimethylformamide (DMF)

#### Procedure:

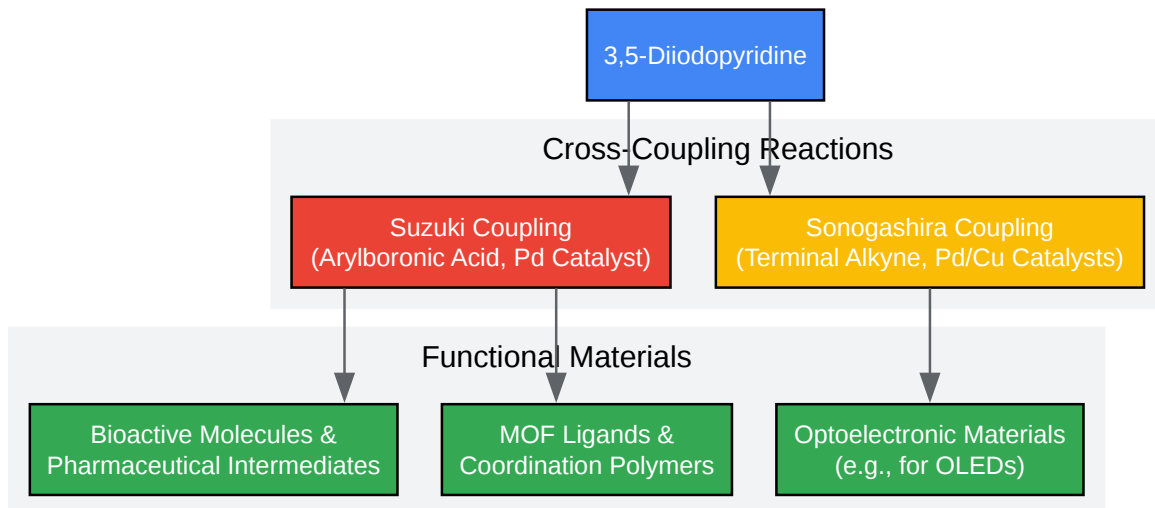
- In a Teflon-lined stainless steel autoclave, dissolve the pyridine-based ligand and  $\text{Zn}(\text{NO}_3)_2 \cdot 6\text{H}_2\text{O}$  in DMF.
- Seal the autoclave and heat it in an oven at a specific temperature (e.g., 105°C or 75°C, as temperature can influence the resulting structure) for a set period (e.g., 3 days).<sup>[5]</sup>
- After the reaction, allow the autoclave to cool slowly to room temperature.
- Collect the resulting crystals by filtration, wash them with fresh DMF, and air-dry.

#### Expected Outcome:

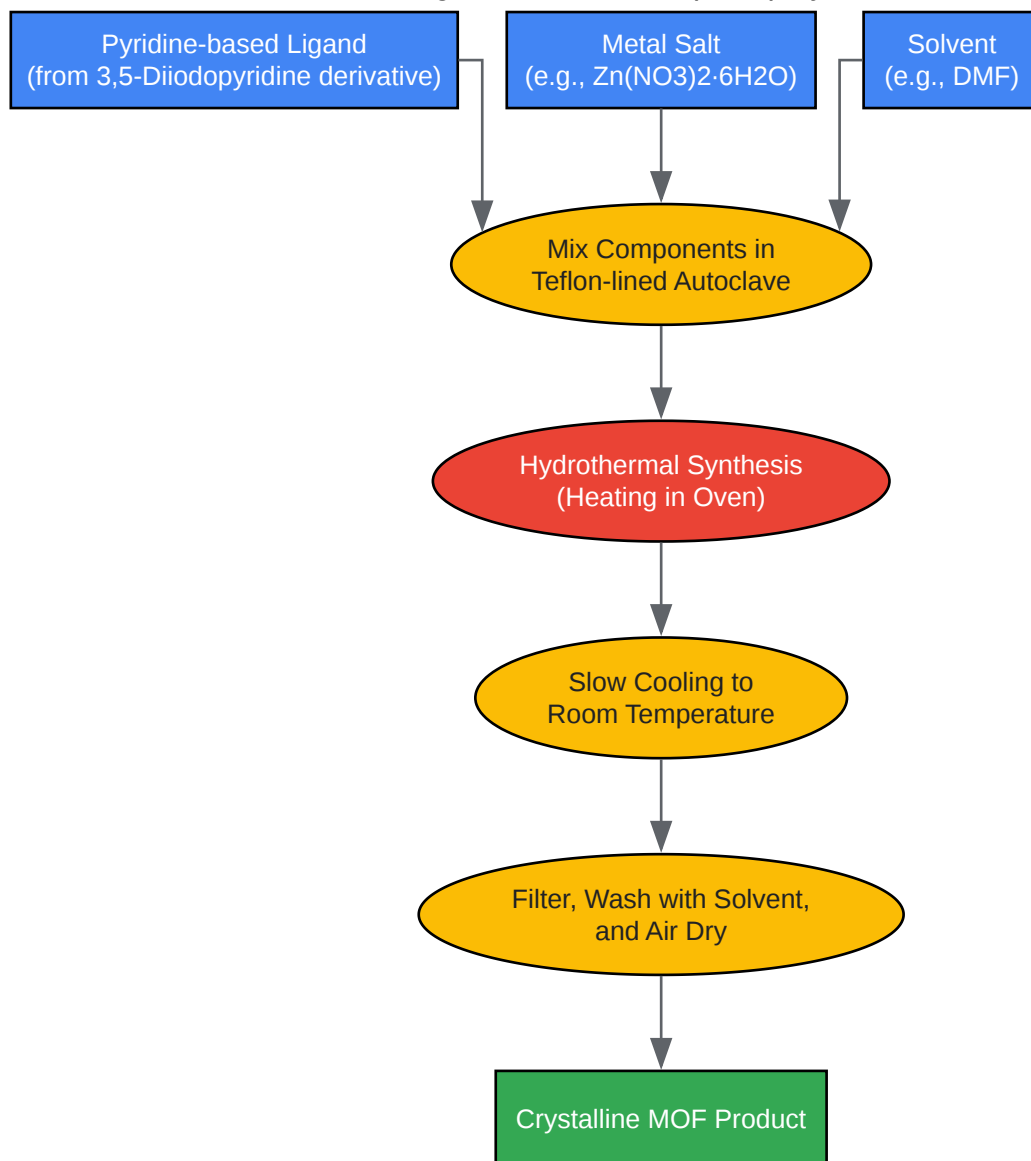
This procedure yields crystalline MOF material. The properties and structure of the MOF will depend on the specific ligand and reaction conditions used.

## Visualized Workflows and Pathways

## General Synthetic Routes from 3,5-Diiodopyridine



## Workflow for Metal-Organic Framework (MOF) Synthesis



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